molecular formula C10H6F2O3 B6597039 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid CAS No. 1354707-64-4

4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B6597039
CAS No.: 1354707-64-4
M. Wt: 212.15 g/mol
InChI Key: GYTCEHNGUPAFMD-ONEGZZNKSA-N
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Description

Contextual Significance of α,β-Unsaturated Oxo-Carboxylic Acids in Modern Organic Chemistry

α,β-Unsaturated oxo-carboxylic acids are a pivotal class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond and a carboxylic acid functional group. This arrangement of functional groups imparts a unique reactivity profile, making them valuable building blocks in organic synthesis. The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack through a process known as conjugate or Michael addition. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse array of molecular structures. Furthermore, the presence of both a ketone and a carboxylic acid allows for a wide range of subsequent chemical transformations, including cyclization reactions to form various heterocyclic scaffolds.

Rationale for Investigating the Chemical Reactivity and Synthetic Utility of Difluorinated Aromatic Systems

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. In the context of medicinal chemistry, the introduction of fluorine is a well-established strategy for enhancing the efficacy and pharmacokinetic profile of drug candidates.

Difluorinated aromatic systems, such as the 2,4-difluorophenyl group present in the title compound, are of particular interest. The two fluorine atoms can modulate the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations. Moreover, the presence of two fluorine atoms can create unique intermolecular interactions, potentially leading to novel material properties. The investigation into the chemical reactivity and synthetic utility of compounds bearing this moiety is therefore driven by the quest for new molecules with enhanced performance in various applications.

Overview of Research Scope and Foundational Methodological Approaches for 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid

Research concerning this compound primarily focuses on its synthesis and its application as a precursor for more complex molecules, particularly heterocyclic compounds. A foundational methodological approach for the synthesis of this and similar aroylacrylic acids is the Friedel-Crafts acylation. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

The primary synthetic utility of this compound lies in its role as a versatile electrophile. The enone system readily undergoes conjugate addition with a variety of nucleophiles, including amines, thiols, and carbanions. The resulting adducts can then undergo intramolecular cyclization, leveraging the carboxylic acid and ketone functionalities to construct a wide range of heterocyclic rings. This approach provides a powerful tool for the synthesis of novel fluorine-containing compounds with potential biological activity.

Foundational Synthetic Approach: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 4-(aryl)-4-oxobut-2-enoic acids is the Friedel-Crafts acylation of an aromatic substrate with maleic anhydride (B1165640). In the case of this compound, this involves the reaction of 1,3-difluorobenzene (B1663923) with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an acylium ion intermediate from maleic anhydride and the Lewis acid. This electrophile then attacks the electron-rich 1,3-difluorobenzene ring. The fluorine atoms are ortho, para-directing; however, acylation predominantly occurs at the position para to one fluorine and ortho to the other, leading to the desired 2,4-difluorobenzoyl product. A subsequent aqueous workup is necessary to hydrolyze the intermediate complex and yield the final product.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterTypical Value/Condition
Aromatic Substrate 1,3-Difluorobenzene
Acylating Agent Maleic Anhydride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Often excess 1,3-difluorobenzene or an inert solvent like dichloromethane (B109758)
Temperature Typically ranges from 0°C to room temperature
Workup Acidic aqueous workup (e.g., HCl/ice)

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its electrophilic nature at both the carbonyl carbon and the β-carbon of the enone system. This dual reactivity makes it a valuable precursor for a variety of chemical transformations, most notably in the synthesis of heterocyclic compounds.

Conjugate Addition Reactions

The electron-withdrawing nature of the 2,4-difluorobenzoyl group enhances the electrophilicity of the β-carbon, making it highly susceptible to Michael addition reactions with a wide range of nucleophiles.

Table 2: Examples of Nucleophiles Used in Conjugate Addition with 4-(Aryl)-4-oxobut-2-enoic Acids

Nucleophile TypeSpecific Example
Nitrogen Nucleophiles Primary and secondary amines, hydrazines, hydroxylamine
Sulfur Nucleophiles Thiols, thiourea (B124793)
Carbon Nucleophiles Enolates, organometallic reagents

Synthesis of Nitrogen-Containing Heterocycles

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles. The initial conjugate addition of a nitrogen nucleophile is often followed by an intramolecular cyclization/condensation reaction. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone rings, while reaction with binucleophiles like substituted anilines can be employed in the construction of other heterocyclic systems. The difluorophenyl moiety is thus incorporated into these new ring systems, providing a route to novel fluorinated heterocycles.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting patterns due to fluorine coupling), vinylic protons of the enone system, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), the olefinic carbons, and the aromatic carbons (with C-F coupling).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches for the ketone and carboxylic acid, and C=C stretch of the alkene.

This compound stands as a valuable and versatile building block in modern organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation and its rich reactivity, particularly in conjugate addition and subsequent cyclization reactions, provide a reliable pathway for the introduction of a difluorinated aromatic moiety into a variety of molecular scaffolds. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of novel fluorine-containing heterocycles with potential applications in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTCEHNGUPAFMD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354707-64-4
Record name (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid
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Reaction Chemistry and Mechanistic Investigations of 4 2,4 Difluorophenyl 4 Oxobut 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The reactivity of the α,β-unsaturated carbonyl system in 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid is central to its chemical behavior. This moiety is susceptible to both electrophilic and nucleophilic attacks, leading to a diverse array of products.

Michael Addition Pathways and Regioselectivity

The conjugated system in this compound makes it an excellent Michael acceptor. In the presence of a nucleophile, conjugate addition (1,4-addition) is a predominant reaction pathway. The regioselectivity of this reaction is dictated by the electronic nature of the α,β-unsaturated system, where the β-carbon is electron-deficient and thus electrophilic.

A variety of nucleophiles can participate in Michael addition reactions with β-aroylacrylic acids. These include carbon nucleophiles (like enolates, organocuprates, and enamines), nitrogen nucleophiles (such as amines and hydrazines), oxygen nucleophiles (like alkoxides and phenoxides), and sulfur nucleophiles (including thiols and thiophenols).

For instance, the reaction of β-aroylacrylic acids with nitrogen nucleophiles, such as ethanolamine (B43304) and o-aminophenol, has been shown to yield the corresponding adducts where the nucleophile adds to the β-carbon. researchgate.net Similarly, carbon nucleophiles can be employed, as demonstrated in Friedel-Crafts reactions with compounds like o-dichlorobenzene. researchgate.net

The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct. The presence of the 2,4-difluorophenyl group can influence the reactivity of the Michael acceptor through inductive and resonance effects, potentially enhancing the electrophilicity of the β-carbon.

Cycloaddition Reactions (e.g., Diels-Alder) of the But-2-enoic Acid Moiety

The double bond in the but-2-enoic acid moiety can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, the α,β-unsaturated system reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carbonyl and carboxylic acid functionalities in this compound.

Reduction and Oxidation Reactions of the Carbonyl and Alkenyl Moieties

The ketone and alkene functional groups within this compound can undergo various reduction and oxidation reactions, providing pathways for further synthetic modifications.

Selective Reduction of the Ketone versus the Alkene Functional Group

The selective reduction of either the ketone or the alkene is a key transformation. Catalytic hydrogenation, for example, can lead to the reduction of the carbon-carbon double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions. Specific catalysts and conditions can be chosen to achieve chemoselectivity. For instance, certain catalysts may preferentially reduce the alkene in the presence of the ketone, or vice versa.

Oxidative Transformations for Further Synthetic Diversification

Oxidative reactions can also be employed to modify the structure of this compound. For example, epoxidation of the double bond would introduce an oxirane ring, which can then be opened by various nucleophiles to introduce new functionalities. Oxidative cleavage of the double bond would lead to the formation of smaller carboxylic acid or aldehyde fragments, depending on the oxidizing agent used.

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group is another key site for derivatization, allowing for the synthesis of esters, amides, and other acid derivatives. These reactions typically proceed through the activation of the carboxylic acid.

Standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be used to convert the carboxylic acid to its corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent to facilitate esterification or amidation.

The synthesis of amides can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reactions are fundamental in peptide synthesis and can be applied to this compound to generate a wide range of amide derivatives.

Esterification and Amidation Reactions for Conjugate Formation

The carboxylic acid moiety of this compound is a key functional group that allows for the synthesis of various derivatives through esterification and amidation. These reactions are fundamental for creating conjugates, potentially altering the molecule's physical properties and biological interactions.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through reactions like the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which usually serves as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com A variety of alcohols can be used, leading to a diverse range of ester derivatives.

Amidation: The formation of amides from this compound involves its reaction with ammonia (B1221849) or primary/secondary amines. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated. However, catalytic methods for direct amidation have been developed using catalysts such as boric acid or titanium and zirconium compounds, which facilitate the dehydration process under milder conditions. catalyticamidation.infolibretexts.org The reaction mechanism for activated derivatives involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org For direct thermal amidation, the reaction proceeds through a salt intermediate which then dehydrates to form the amide.

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents Catalyst Product Type
Esterification Methanol (CH₃OH) Sulfuric Acid (H₂SO₄) Methyl Ester
Esterification Ethanol (C₂H₅OH) Tosic Acid (TsOH) Ethyl Ester
Amidation Ammonia (NH₃) Heat Primary Amide
Amidation Methylamine (CH₃NH₂) Boric Acid N-Methyl Amide
Amidation Diethylamine ((C₂H₅)₂NH) Dicyclohexylcarbodiimide (DCC) N,N-Diethyl Amide

Formation of Anhydrides and Acyl Halides as Reactive Intermediates

To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, this compound can be converted into more reactive intermediates like acyl halides and acid anhydrides. wikipedia.org

Acyl Halides: Acyl chlorides are the most common acyl halides and are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). orgoreview.comlibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. libretexts.org The mechanism involves the conversion of the carboxylic hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. libretexts.orgorgoreview.com These acyl halides are highly reactive electrophiles used in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. libretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed from two molecules of the carboxylic acid via dehydration, often requiring high temperatures or a dehydrating agent. A more common laboratory method for both symmetrical and unsymmetrical anhydrides involves the reaction of an acyl halide with a carboxylate salt. researchgate.net Alternatively, acid chlorides can react directly with a carboxylic acid to produce an anhydride (B1165640). libretexts.org Anhydrides serve as effective acylating agents, similar to acyl halides, but are generally less reactive and easier to handle. wikipedia.org

Table 2: Synthesis of Reactive Intermediates

Intermediate Reagent Key Byproducts Primary Use
Acyl Chloride Thionyl Chloride (SOCl₂) SO₂, HCl Acylating Agent
Acyl Chloride Phosphorus Pentachloride (PCl₅) POCl₃, HCl Acylating Agent
Symmetrical Anhydride Acetic Anhydride (as dehydrator) Acetic Acid Acylating Agent
Unsymmetrical Anhydride Reaction with another Acyl Chloride HCl Acylating Agent

Aromatic Functionalization and Substitution Reactions on the Difluorophenyl Moiety

Electrophilic Aromatic Substitution Patterns Dictated by Fluorine Substitution

The difluorophenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the existing substituents: the two fluorine atoms and the butenoyl group.

Fluorine is an electronegative atom and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). However, it is also an ortho, para-director because its lone pairs can be donated to the aromatic ring via a positive mesomeric effect (+M), which stabilizes the cationic intermediate (arenium ion) formed during the substitution. uci.edu

In the 2,4-difluorophenyl ring, the available positions for substitution are C3, C5, and C6.

Position 5: This position is ortho to the fluorine at C4 and meta to the fluorine at C2. It is strongly activated by the C4-fluorine and only weakly deactivated by the C2-fluorine.

Position 3: This position is ortho to the fluorine at C2 and meta to the fluorine at C4. It is similarly activated by the C2-fluorine.

Position 6: This position is ortho to the fluorine at C2 and para to the fluorine at C4. This position is activated by both fluorine atoms.

The butenoyl group is a meta-directing deactivator. However, its influence on the difluorophenyl ring is transmitted through the carbonyl group, and its deactivating effect is generally less pronounced than the directing effects of the halogens directly attached to the ring. Therefore, substitution is most likely to occur at the positions activated by the fluorine atoms, primarily position 5, which is sterically the most accessible and is activated by the para-directing C4-fluorine. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). libretexts.orgmakingmolecules.com

Metal-Catalyzed Cross-Coupling Reactions at Fluorine-Bearing Positions (if applicable)

While the carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making it challenging to activate, transition-metal-catalyzed cross-coupling reactions involving the cleavage of C-F bonds are an active area of research. ciac.jl.cn Such reactions, if applicable to this compound, would allow for the substitution of one of the fluorine atoms with other functional groups, providing a powerful tool for structural modification.

Catalytic systems based on nickel, palladium, and copper have been developed for C-F bond activation. nih.govpkusz.edu.cn These reactions often require specialized ligands and reaction conditions. For example, nickel-catalyzed couplings with organometallic reagents (like Grignard or organozinc reagents) or palladium-catalyzed reactions with organoboron compounds (a variation of the Suzuki coupling) could potentially be employed. mdpi.com The reaction mechanism typically involves the oxidative addition of the C-F bond to a low-valent metal center, a critical and often rate-limiting step. This is followed by transmetalation with the coupling partner and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov The relative reactivity of the C-F bonds at the C2 and C4 positions would depend on the specific catalytic system and electronic environment.

Intramolecular Cyclization Pathways and Rearrangement Reactions

The structure of this compound, featuring a ketone, an alkene, and a carboxylic acid, provides multiple opportunities for intramolecular cyclization. These reactions can lead to the formation of various heterocyclic ring systems. For instance, derivatives of 4-oxobutanoic acids have been shown to undergo intramolecular cyclization to form furanone or related heterocyclic structures, often in the presence of dehydrating agents like acetic or propionic anhydride. urfu.ruresearchgate.netresearchgate.net

Depending on the reaction conditions and the presence of other reagents, different cyclization pathways are possible. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyridazinone ring system. The enone system (α,β-unsaturated ketone) is also susceptible to conjugate addition, which could be the initial step in a cyclization cascade.

Rearrangement reactions are also plausible for this molecular scaffold. Under certain conditions, skeletal rearrangements can occur. For example, related 1,2-diketone structures are known to undergo the benzil-benzilic acid rearrangement in the presence of a strong base, which involves a 1,2-aryl shift to form an α-hydroxy carboxylic acid. berhamporegirlscollege.ac.inmsu.edu While the subject molecule is not a 1,2-diketone, its derivatives could potentially be converted into substrates for similar rearrangements. Other types of rearrangements, such as sigmatropic shifts or those involving cationic intermediates, could also be envisioned under specific thermal or acidic conditions. byjus.com

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the general principles governing the key transformations can be discussed.

Reaction Kinetics:

Esterification: The rate of acid-catalyzed esterification is dependent on the concentration of the acid catalyst, the alcohol, and the carboxylic acid. The reaction is typically first-order with respect to the catalyst and the carboxylic acid. Steric hindrance in either the alcohol or the carboxylic acid can significantly decrease the reaction rate.

Electrophilic Aromatic Substitution: The rate of SEAr is influenced by the nature of the electrophile and the electronic properties of the aromatic ring. The fluorine atoms on the phenyl ring are deactivating, meaning these reactions will be slower than on unsubstituted benzene (B151609). The rate-determining step is usually the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. uci.edu

Thermodynamics:

Esterification and Amidation: These are equilibrium-controlled processes. masterorganicchemistry.com The formation of esters from carboxylic acids and alcohols is typically a reversible reaction with an equilibrium constant close to 1. To achieve high yields, the equilibrium must be shifted towards the products, usually by using one reactant in large excess or by removing a product (typically water) as it is formed. youtube.com

Formation of Acyl Halides/Anhydrides: The conversion of carboxylic acids to more reactive derivatives like acyl chlorides is thermodynamically favorable, especially when reagents like thionyl chloride are used, as the formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.

Intramolecular Cyclization: The feasibility of cyclization is governed by the thermodynamics of ring formation. The formation of stable five- or six-membered rings is generally thermodynamically favored, driven by a favorable change in enthalpy and entropy.

Table 3: Factors Influencing Reaction Parameters

Transformation Kinetic Factors Thermodynamic Factors
Fischer Esterification Acid catalyst concentration, steric hindrance, temperature Equilibrium position, removal of water, excess alcohol
Electrophilic Substitution Strength of electrophile, deactivating effect of fluorine atoms Stability of the final substituted product
Acyl Chloride Formation Reactivity of chlorinating agent (SOCl₂ > PCl₃) Favorable due to formation of gaseous byproducts
Intramolecular Cyclization Ring size (5/6-membered favored), catalyst Ring strain, stability of the resulting heterocycle

Determination of Rate Laws and Reaction Orders

There is no available research that has investigated the rate laws and reaction orders for any chemical transformation involving this compound. To determine these parameters, experimental techniques such as the method of initial rates or integral methods would need to be employed. Such studies would involve systematically varying the concentrations of reactants and monitoring the reaction rate to elucidate the mathematical relationship between concentration and rate.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Stereochemistry and Conformation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid, defining its stereochemistry, and understanding its conformational preferences in solution.

A comprehensive NMR analysis would involve acquiring one-dimensional spectra for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic and aromatic protons. The two protons on the carbon-carbon double bond (part of the enoic acid moiety) would appear as doublets, with a coupling constant characteristic of a trans configuration (typically >12 Hz). The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon framework. Distinct signals would be anticipated for the carboxyl carbon, the ketone carbonyl carbon, the two vinylic carbons, and the six carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms would exhibit large one-bond C-F coupling constants.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the aromatic ring. Two distinct signals would be expected, one for the fluorine at position 2 and another for the fluorine at position 4. These signals would appear as complex multiplets due to coupling with each other and with the neighboring aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (vinylic, α to COOH) 6.5 - 7.0 Doublet J = ~15 Hz (trans)
H (vinylic, β to COOH) 7.5 - 8.0 Doublet J = ~15 Hz (trans)
H (aromatic, position 3) 7.3 - 7.5 Multiplet -
H (aromatic, position 5) 7.1 - 7.3 Multiplet -
H (aromatic, position 6) 7.9 - 8.1 Multiplet -

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
C=O (ketone) 185 - 195
C=O (acid) 165 - 175
C (aromatic, C-F) 160 - 170 (with large ¹JCF)
C (vinylic) 125 - 145
C (aromatic, C-H) 110 - 135

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the two vinylic protons and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each protonated carbon in the aromatic ring and the vinylic positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can help confirm the trans stereochemistry of the double bond and provide insights into the preferred conformation of the molecule in solution, such as the rotational orientation of the phenyl ring relative to the butenone chain.

X-ray Crystallography for Solid-State Structure Determination

Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. The primary intermolecular interaction would be strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers or extended chains. Other potential interactions include π-π stacking between the aromatic rings and weaker C-H···O or C-H···F hydrogen bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the functional groups. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct and strong C=O stretching bands would appear: one for the carboxylic acid (around 1700-1730 cm⁻¹) and one for the α,β-unsaturated ketone (around 1650-1680 cm⁻¹). The C=C double bond stretch would appear around 1620-1640 cm⁻¹. Strong bands corresponding to C-F stretching would be visible in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration of the aromatic ring and the enoic acid moiety are typically strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman-active, offering a more detailed view of the carbon skeleton.

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal
O-H (Carboxylic Acid) Stretch 2500 - 3300 (broad) Weak
C=O (Carboxylic Acid) Stretch 1700 - 1730 Moderate
C=O (Ketone) Stretch 1650 - 1680 Strong
C=C (Alkene) Stretch 1620 - 1640 Strong
C=C (Aromatic) Stretch 1450 - 1600 Strong

Characteristic Vibrational Modes of the α,β-Unsaturated Ketone and Carboxylic Acid Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of its α,β-unsaturated ketone and carboxylic acid functionalities. The carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone typically appears in the range of 1685-1666 cm⁻¹ in IR spectra. This is a lower frequency compared to saturated ketones (around 1715 cm⁻¹) due to the conjugation with the C=C double bond, which imparts more single-bond character to the carbonyl group.

The carboxylic acid group presents several distinct vibrational modes. A broad O-H stretching band is expected to be observed over a wide range, typically from 3300 to 2500 cm⁻¹, arising from hydrogen bonding. The carbonyl (C=O) stretching of the carboxylic acid is anticipated between 1760 and 1690 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations are expected in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively.

The C=C stretching vibration of the α,β-unsaturated system is also a key feature, typically found in the 1650-1600 cm⁻¹ region of the Raman spectrum. Raman spectroscopy is particularly sensitive to these non-polar C=C bonds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
α,β-Unsaturated KetoneC=O Stretch1685-1666
Carboxylic AcidO-H Stretch3300-2500
C=O Stretch1760-1690
C-O Stretch1320-1210
O-H Bend1440-1395 and 950-910
AlkeneC=C Stretch1650-1600

Influence of Difluorophenyl Substitution on Vibrational Frequencies

The presence of the 2,4-difluorophenyl group exerts a notable influence on the vibrational frequencies of the adjacent carbonyl group. Fluorine is a highly electronegative atom, and its presence on the phenyl ring has an electron-withdrawing inductive effect. This effect tends to increase the double bond character of the carbonyl group, leading to a higher stretching frequency.

Studies on related compounds, such as 2,4-difluoroacetophenone, have provided insights into the vibrational characteristics of the difluorophenyl moiety. The C-F stretching vibrations are expected to produce strong bands in the IR spectrum, typically in the 1250-1120 cm⁻¹ region. Furthermore, the aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the in-ring C-C stretching modes are expected in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations, which are useful for confirming the substitution pattern.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unequivocal confirmation of the molecular formula of this compound and for elucidating its structural features through fragmentation analysis.

Exact Mass Measurement for Elemental Composition Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₆F₂O₃), the exact mass of the neutral molecule can be calculated, and the measured mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) can be compared to the theoretical value to confirm the molecular formula.

Ion Theoretical Exact Mass
[C₁₀H₆F₂O₃+H]⁺213.0358
[C₁₀H₆F₂O₃-H]⁻211.0205

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structural Features

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar structures like chalcones and other α,β-unsaturated ketones. Common fragmentation patterns for carboxylic acids include the loss of water ([M-H₂O]) and the loss of the carboxyl group ([M-COOH]).

The fragmentation of the difluorobenzoyl portion of the molecule is also anticipated. Cleavage of the bond between the carbonyl carbon and the phenyl ring could lead to the formation of a difluorobenzoyl cation or a related fragment. The presence of fluorine atoms can also influence the fragmentation pathways, potentially through fluorine migration.

A plausible fragmentation scheme for the protonated molecule [M+H]⁺ could involve:

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂: Decarboxylation is another characteristic fragmentation of carboxylic acids.

Cleavage of the butenoic acid chain: This could lead to fragments corresponding to the difluorobenzoyl moiety and the remaining part of the chain.

Fragmentation of the difluorophenyl ring: This could involve the loss of HF or other small neutral molecules.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence of the difluorophenyl, oxobutenoic acid, and carboxylic acid components.

Computational Chemistry and Theoretical Studies of 4 2,4 Difluorophenyl 4 Oxobut 2 Enoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods provide a theoretical framework for predicting molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic energy of molecules. nih.govnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid, a DFT calculation would typically involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations. nih.govresearchgate.net The output of these calculations provides the lowest energy conformation of the molecule, yielding precise bond lengths, bond angles, and dihedral angles. nih.gov These theoretically predicted geometrical parameters can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.net

Table 1: Representative Data from DFT-Based Geometry Optimization

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Calculated Value
Bond Length C1 C2 - - Value (Å)
C=O - - - Value (Å)
Bond Angle C1 C2 C3 - Value (°)
O C C - Value (°)
Dihedral Angle C1 C2 C3 C4 Value (°)

Note: The values in this table are illustrative placeholders, as specific computational studies on this molecule were not found.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. sapub.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure of a molecule. For this compound, ab initio calculations would be employed to obtain a more refined understanding of its electronic properties, such as electron correlation effects, which are not fully accounted for in standard DFT methods. While computationally more demanding, these methods are invaluable for benchmarking DFT results and for investigating systems where electron correlation is particularly important.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis provides insight into the different spatial arrangements of a molecule and their relative energies.

Torsional Scans and Identification of Energy Minima

Torsional scans, also known as relaxed potential energy surface scans, are a computational technique used to explore the conformational space of a molecule. wuxiapptec.com This involves systematically rotating a specific dihedral angle and performing a geometry optimization at each incremental step. wuxiapptec.com For this compound, key rotatable bonds would include the C-C bonds in the butenoic acid chain and the C-C bond connecting the phenyl ring to the keto group. The resulting plot of energy versus dihedral angle reveals the potential energy surface, allowing for the identification of low-energy conformers (energy minima) and the energy barriers between them. nih.gov

Analysis of Intramolecular Interactions and Steric Effects

The conformational preferences of this compound are governed by a balance of intramolecular interactions and steric effects. The difluorophenyl group, the carbonyl groups, and the carboxylic acid moiety can all participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. The computational analysis of the potential energy surface helps to elucidate how these interactions stabilize or destabilize certain conformations. For example, steric hindrance between the bulky difluorophenyl group and the butenoic acid chain can lead to higher energy conformations when these groups are in close proximity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra. cam.ac.uk

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com The accuracy of these predictions can be enhanced by using specialized functionals and basis sets optimized for NMR calculations. idc-online.com The predicted chemical shifts for the various hydrogen and carbon atoms in the molecule can be compared with experimental NMR data to confirm the molecular structure and assign the spectral peaks. idc-online.compdx.edu

Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. researchgate.net This theoretical spectrum can be instrumental in assigning the vibrational modes of the experimental spectrum, providing a deeper understanding of the molecule's vibrational properties.

Table 2: Predicted vs. Experimental Spectroscopic Data

Parameter Predicted Value Experimental Value
1H NMR Chemical Shift (ppm) Value Value
13C NMR Chemical Shift (ppm) Value Value
Vibrational Frequency (cm-1) Value Value

Note: The values in this table are illustrative placeholders, as specific computational and corresponding experimental studies on this molecule were not found.

Elucidation of Reaction Mechanisms via Computational Methods

Detailed computational investigations into the reaction mechanisms involving this compound are not available in published literature. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surface of a reaction.

Transition State Characterization and Activation Barrier Determination

There are no available data from computational studies identifying transition state geometries or calculating the activation energy barriers for reactions involving this compound. This information is crucial for understanding the kinetics and feasibility of chemical transformations.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Calculations

No research has been found that performs reaction coordinate mapping or Intrinsic Reaction Coordinate (IRC) calculations for this compound. IRC calculations are essential for confirming that an identified transition state correctly connects the reactants and products on the reaction pathway.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

While Molecular Electrostatic Potential (MEP) mapping is a common computational tool to predict the reactive sites of a molecule for electrophilic and nucleophilic attack, no specific MEP maps or associated analyses for this compound have been published. researchgate.netuni-muenchen.deresearchgate.net An MEP map would typically illustrate the charge distribution, with red indicating regions of negative potential (prone to electrophilic attack) and blue indicating regions of positive potential (prone to nucleophilic attack). walisongo.ac.id

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Chemical Reactivity Insights

Similarly, a Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. youtube.comwikipedia.orgyoutube.com This analysis is fundamental to understanding a molecule's electronic properties and its reactivity in various chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. imperial.ac.uklibretexts.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Applications and Utility of 4 2,4 Difluorophenyl 4 Oxobut 2 Enoic Acid in Advanced Synthetic Chemistry

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of multiple reactive sites within 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid makes it an ideal intermediate for the construction of intricate molecular architectures. Its utility as a precursor to structurally diverse heterocyclic compounds and as a fundamental building block for complex organic scaffolds is particularly noteworthy.

Precursor to Structurally Diverse Heterocyclic Compounds

The α,β-unsaturated keto-acid framework of this compound serves as a versatile synthon for the synthesis of a wide range of heterocyclic compounds. The electrophilic nature of the double bond and the carbonyl carbon allows for reactions with various binucleophiles, leading to the formation of diverse ring systems. While specific literature on the 2,4-difluoro substituted compound is limited, the reactivity of analogous 4-aryl-4-oxobut-2-enoic acids provides a strong precedent for its synthetic applications. raco.catresearchgate.net

The general reactivity of these compounds involves Michael addition of a nucleophile to the β-carbon of the enone system, followed by a cyclocondensation reaction. wikipedia.orgewadirect.com This strategy has been successfully employed for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles.

Nitrogen-Containing Heterocycles:

Pyridazinones: Reaction with hydrazine (B178648) derivatives is a common method for the synthesis of pyridazinones. The initial Michael addition of hydrazine is followed by intramolecular cyclization and dehydration to yield the corresponding pyridazinone ring system.

Pyrazoles: The reaction with substituted hydrazines can also lead to the formation of pyrazole (B372694) derivatives, depending on the reaction conditions and the nature of the hydrazine reagent.

Diazepines: Condensation with 1,2-diamines, such as o-phenylenediamine, can be utilized to construct diazepine (B8756704) rings.

Representative Synthesis of Nitrogen-Containing Heterocycles

Heterocycle Binucleophile General Reaction Conditions
Pyridazinone Hydrazine hydrate Ethanolic solution, reflux
Pyrazole Phenylhydrazine Acetic acid, heat

Oxygen-Containing Heterocycles:

Furanones: Intramolecular cyclization of Michael adducts derived from the addition of active methylene (B1212753) compounds can lead to the formation of furanone derivatives.

Sulfur-Containing Heterocycles:

Thiazines: Reaction with thiourea (B124793) can proceed via a Michael addition followed by cyclization to afford thiazine (B8601807) derivatives.

Building Block for the Construction of Complex Organic Scaffolds

Beyond the synthesis of simple heterocycles, this compound can be employed as a foundational building block for the assembly of more complex and polycyclic organic scaffolds. The functional handles present in the molecule, including the carboxylic acid, the ketone, and the double bond, offer multiple points for elaboration and annulation reactions.

The Michael adducts formed from the reaction of this compound with various nucleophiles can serve as intermediates for subsequent cyclization reactions, leading to the formation of fused ring systems. For instance, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for the construction of six-membered rings.

Scaffold for Further Chemical Modification and Diversification

The inherent reactivity of this compound makes it an excellent scaffold for chemical modification, allowing for the generation of libraries of analogues with tunable electronic and steric properties.

Methodology Development for the Synthesis of Analogues with Tunable Properties

The core structure of this compound can be systematically modified to explore structure-activity relationships in various contexts. Key modifications can include:

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing access to a wide range of derivatives.

Modification of the Phenyl Ring: While the 2,4-difluoro substitution is fixed, further functionalization of the aromatic ring, if synthetically feasible, could introduce additional diversity.

Reactions at the Ketone: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine, expanding the chemical space of accessible compounds.

Additions to the Alkene: The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, further diversifying the molecular scaffold.

Exploration of Structure-Reactivity Relationships in Derivatives

The synthesis of a library of derivatives based on the this compound scaffold allows for a systematic investigation of structure-reactivity relationships. By varying the substituents on the core structure, chemists can modulate the electronic properties of the molecule, influencing its reactivity in subsequent transformations. For example, the electron-withdrawing nature of the difluorophenyl group significantly impacts the electrophilicity of the enone system, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile

The unique combination of functional groups in this compound can be exploited in the development of novel synthetic methodologies. Its potential use in cascade reactions and multi-component reactions (MCRs) is of particular interest.

A cascade reaction initiated by a Michael addition to the α,β-unsaturated system could trigger a series of subsequent intramolecular transformations, leading to the rapid construction of complex molecular architectures from a simple starting material. Similarly, this compound could serve as a key component in MCRs, where three or more reactants combine in a one-pot process to form a complex product, offering advantages in terms of efficiency and atom economy.

The development of new catalytic systems that can control the stereoselectivity of reactions involving this substrate is another promising area of research. Chiral catalysts could be employed to induce asymmetry in Michael additions or subsequent cyclization steps, providing enantiomerically enriched products.

Applications in Organocatalysis or Asymmetric Synthesis

Organocatalysis and asymmetric synthesis are pivotal areas in modern chemistry, focusing on the use of small organic molecules to catalyze chemical reactions and to create chiral molecules with a high degree of stereoselectivity. These methodologies are crucial in the synthesis of pharmaceuticals and other complex molecular targets. However, there is no specific data in the existing literature to suggest that this compound has been employed as an organocatalyst or as a key substrate in notable asymmetric transformations. General principles of asymmetric synthesis often involve the use of chiral catalysts or auxiliaries to induce enantioselectivity in reactions such as Michael additions, aldol reactions, or Diels-Alder reactions. While the α,β-unsaturated keto-acid moiety of the compound could theoretically participate in such reactions, specific research findings detailing these applications are absent.

Ligand Design and Coordination Chemistry

In the realm of coordination chemistry, organic molecules can act as ligands, binding to metal centers to form complexes that can catalyze a wide array of synthetic transformations. The design of these ligands is critical to controlling the reactivity and selectivity of the metal catalyst. The structure of this compound, with its carboxylic acid and ketone functionalities, presents potential coordination sites for metal ions. For instance, the carboxylate group could coordinate to a metal center in a monodentate or bidentate fashion. Despite this potential, there is a lack of published studies that describe the use of this compound in the design of new ligands or its application in coordination chemistry for synthetic purposes. Research into analogous compounds with different substitution patterns on the phenyl ring has shown their utility in forming coordination polymers or discrete metal complexes with interesting structural and photoluminescent properties, but this has not been extended to the 2,4-difluoro substituted compound in the context of synthetic transformations.

Conclusion and Future Research Perspectives on 4 2,4 Difluorophenyl 4 Oxobut 2 Enoic Acid

Summary of Key Synthetic and Mechanistic Insights Gained

Currently, dedicated synthetic methodologies for 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid are not extensively reported in peer-reviewed literature. However, established routes for analogous aryl oxobutenoic acids provide a foundational understanding. A plausible and widely utilized approach involves the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with maleic anhydride (B1165640). This method, while direct, often contends with challenges such as regioselectivity and the potential for catalyst deactivation by the acidic product.

Alternative multistep syntheses can also be envisaged, offering potentially higher yields and purity. One such pathway could involve the reaction of 2,4-difluoroacetophenone with glyoxylic acid or its derivatives, followed by a dehydration step to form the α,β-unsaturated system. Another viable route is the oxidation of a corresponding alcohol or aldehyde precursor.

From a mechanistic standpoint, the reactivity of this compound is dominated by its α,β-unsaturated carbonyl system. This moiety is susceptible to nucleophilic conjugate (Michael) addition at the β-carbon, a consequence of the electron-withdrawing nature of the adjacent carbonyl group which polarizes the carbon-carbon double bond. libretexts.orglibretexts.org The difluorophenyl group further influences the electrophilicity of the carbonyl carbon and the β-carbon through its inductive and resonance effects. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which is expected to enhance the reactivity of the molecule towards nucleophiles.

The presence of both a ketone and a carboxylic acid function offers multiple sites for chemical modification. The carboxylic acid can undergo standard transformations such as esterification and amidation, while the ketone is amenable to reactions like reduction, reductive amination, and the formation of imines or ketals. The interplay between these functional groups, and their activation by the difluorinated ring, presents a rich field for mechanistic exploration.

Identification of Unaddressed Challenges and Open Questions in its Chemistry

Despite the predictable reactivity based on its structure, the chemistry of this compound is accompanied by several unaddressed challenges and open questions:

Regioselectivity in Synthesis: In direct synthetic approaches like the Friedel-Crafts acylation, controlling the regioselectivity to exclusively obtain the 4-substituted product from 1,3-difluorobenzene can be challenging. The development of highly regioselective synthetic methods remains a key hurdle.

Stereoselectivity in Reactions: For nucleophilic additions to the α,β-unsaturated system, particularly when a new stereocenter is formed, controlling the stereochemical outcome is a significant challenge. The influence of the 2,4-difluorophenyl group on the facial selectivity of such additions is an area that requires detailed investigation.

Competing Reaction Pathways: The presence of multiple reactive sites can lead to competing reactions. For instance, in reactions with nucleophiles, competition between 1,2-addition to the carbonyl group and 1,4-conjugate addition can occur. pressbooks.pub Understanding and controlling the factors that govern the selectivity between these pathways is crucial for its synthetic application.

Fluorine-Related Reactivity: While the electron-withdrawing nature of fluorine is well-understood, its specific impact on the reaction kinetics and thermodynamics for this molecule is not quantified. The potential for unexpected reactivity patterns due to the presence of two fluorine atoms on the aromatic ring, such as altered acidity of adjacent protons or susceptibility to nucleophilic aromatic substitution under harsh conditions, remains an open question.

Directions for Future Academic Exploration

The existing gaps in the understanding of this compound's chemistry pave the way for several promising avenues of future academic research.

Future synthetic studies should focus on exploring a broader range of reaction pathways. This includes the investigation of cycloaddition reactions, such as Diels-Alder reactions where the α,β-unsaturated system can act as a dienophile. The reactivity of the enone system in photochemical reactions could also yield novel molecular architectures. Furthermore, a systematic study of the factors influencing chemo-, regio-, and stereoselectivity in its reactions is warranted. This could involve varying reaction conditions (solvent, temperature, catalyst) and the nature of the reactants to build a comprehensive reactivity map for this molecule.

Computational chemistry offers a powerful tool to address many of the open questions surrounding this molecule. nih.govcomporgchem.comcomporgchem.com Density Functional Theory (DFT) calculations can be employed to:

Model Reaction Mechanisms: Elucidate the transition states and energy profiles for key reactions, such as Michael additions, to understand the factors controlling selectivity. nih.gov

Predict Reactivity: Calculate molecular properties like electrostatic potential maps and frontier molecular orbital energies to predict the most likely sites for nucleophilic and electrophilic attack.

Design Novel Reactions: Computationally screen potential catalysts and reaction conditions to identify optimal parameters for desired transformations, including asymmetric syntheses.

Computational ApproachApplication in Studying this compound
Density Functional Theory (DFT)Modeling reaction pathways, predicting transition state geometries and energies.
Molecular Dynamics (MD)Simulating the behavior of the molecule in different solvent environments.
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying enzymatic reactions involving the compound as a substrate or inhibitor.

The development of green and sustainable synthetic methods for this compound and its derivatives is a critical area for future research. This could involve:

Catalytic Approaches: Designing and implementing catalytic versions of key synthetic steps to minimize waste and improve efficiency. This includes the use of reusable solid acid catalysts for its synthesis or organocatalysts for its asymmetric transformations.

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis with precise control over reaction parameters.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the synthesis and modification of the molecule, which can offer high selectivity and mild reaction conditions.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and materials science.

Q & A

Q. What are the established synthetic routes for 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where 2,4-difluorobenzaldehyde reacts with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base (e.g., piperidine). Hydrolysis and decarboxylation steps follow to yield the target acid. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst loading. For reproducibility, continuous flow reactors and automated systems are recommended to control variables like mixing efficiency and residence time .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and dissociation constants?

  • Methodological Answer : Solubility can be determined experimentally in solvents (e.g., water, DMSO, ethanol) using gravimetric or UV-Vis spectrophotometry (Table 1). Dissociation constants (pKa) are measured via potentiometric titration in non-aqueous media (e.g., acetonitrile/water mixtures) to account for low aqueous solubility. For example, related fluorophenyl analogs exhibit pKa values ~2.8–3.2, indicating strong acidic character .

Table 1 : Solubility of this compound in common solvents (25°C)

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.5
DMSO45.2

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the α,β-unsaturated ketone (δ 6.8–7.2 ppm for olefinic protons) and carboxylic acid (δ 12–13 ppm). Mass spectrometry (ESI-MS) validates molecular weight (expected m/z: 242.03 [M-H]⁻) .

Q. How does the presence of fluorine substituents influence the compound’s chemical stability?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance stability against nucleophilic attack at the ketone group but increase susceptibility to photodegradation. Accelerated stability studies under UV light (ICH Q1B guidelines) are advised. Storage in amber glassware at -20°C in inert atmospheres (N₂/Ar) minimizes decomposition .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens include:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
  • Enzyme inhibition : Fluorometric assays for COX-2 or kynurenine-3-hydroxylase inhibition (IC₅₀ values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Related analogs show IC₅₀ values <10 μM in some cancer models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data across studies?

  • Methodological Answer : Contradictions often arise from differences in solvent purity, temperature control, or crystallinity. Replicate experiments under standardized conditions (e.g., USP <921> for solubility) and employ differential scanning calorimetry (DSC) to identify polymorphic forms. Statistical tools like ANOVA can quantify variability between datasets .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nucleophilic substitution at the fluorophenyl ring)?

  • Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables selective functionalization at the 2- or 4-positions of the fluorophenyl ring. Computational modeling (DFT) predicts reactive sites based on Fukui indices. For example, the 4-fluorine atom directs electrophiles to the 2-position due to steric and electronic effects .

Q. How can in vitro metabolic stability be evaluated to inform drug development?

  • Methodological Answer : Use liver microsomes (human/rat) in NADPH-fortified assays to monitor phase I metabolism (e.g., hydroxylation). LC-MS/MS identifies metabolites, while half-life (t₁/₂) calculations predict hepatic clearance. Fluorine substituents typically reduce metabolic degradation, as seen in analogs with t₁/₂ >60 minutes .

Q. What computational methods predict binding interactions with target enzymes like p38 MAP kinase?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-enzyme interactions. Key residues (e.g., ATP-binding pocket Lys53) are analyzed for hydrogen bonding and hydrophobic contacts. Free energy calculations (MM-PBSA) quantify binding affinity, correlating with experimental IC₅₀ values .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter biological activity and toxicity profiles?

  • Methodological Answer :
    Synthesize analogs via halogen-swapping (e.g., Cl for F) and compare bioactivity in parallel assays. Chlorine increases lipophilicity (logP +0.5), enhancing membrane permeability but potentially raising hepatotoxicity. Ames tests and zebrafish embryo toxicity models assess genotoxicity and developmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.